An In-depth Technical Guide to 3,5-Dibromopyridine-2,6-diamine (CAS Number: 76942-20-6)
An In-depth Technical Guide to 3,5-Dibromopyridine-2,6-diamine (CAS Number: 76942-20-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core
3,5-Dibromopyridine-2,6-diamine is a highly functionalized heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its pyridine core, substituted with two activating amino groups and two reactive bromine atoms, offers a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective and sequential reactions, making it a versatile precursor for the synthesis of complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 3,5-Dibromopyridine-2,6-diamine in a laboratory setting.
| Property | Value | Source |
| CAS Number | 76942-20-6 | [1] |
| Molecular Formula | C₅H₅Br₂N₃ | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Safety Information:
Synthesis of 3,5-Dibromopyridine-2,6-diamine: A Step-by-Step Protocol
The synthesis of 3,5-Dibromopyridine-2,6-diamine is typically achieved through the direct bromination of 2,6-diaminopyridine. The amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the bromine atoms to the 3 and 5 positions.
Figure 1: Synthetic pathway to 3,5-Dibromopyridine-2,6-diamine.
Detailed Experimental Protocol:
Causality: The use of acetic acid as a solvent provides a polar medium to dissolve the starting material and facilitate the electrophilic attack of bromine. The reaction is typically performed at or below room temperature to control the exothermicity and minimize the formation of byproducts.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diaminopyridine (1.0 eq) in glacial acetic acid.
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Bromine Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
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Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-Dibromopyridine-2,6-diamine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3,5-Dibromopyridine-2,6-diamine stems from the distinct reactivity of its amino and bromo substituents. This allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
1. Reactions at the Amino Groups:
The amino groups can readily undergo standard reactions such as acylation, alkylation, and protection. For instance, they can be protected with a Boc group (di-tert-butyl dicarbonate) to modulate their reactivity during subsequent transformations.
2. Reactions at the Bromo Groups: The Gateway to Molecular Diversity
The bromine atoms are susceptible to a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of substituted diaminopyridines.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for introducing alkynyl moieties.
Figure 2: Key cross-coupling reactions of the core scaffold.
Applications in Drug Discovery and Materials Science
The unique structural features of 3,5-Dibromopyridine-2,6-diamine make it an attractive starting material for the development of novel compounds in both medicinal chemistry and materials science.
In Medicinal Chemistry:
The diaminopyridine scaffold is a known pharmacophore in various therapeutic areas. Derivatives of diaminopyridines have shown a range of biological activities, including antibacterial and kinase inhibitory effects. The ability to introduce diverse substituents at the 3 and 5 positions of 3,5-Dibromopyridine-2,6-diamine allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For example, related 2,6-diaminopyridine scaffolds have been investigated as inhibitors of PptT (phosphopantetheinyl transferase), an essential enzyme in many pathogenic bacteria[6].
In Materials Science:
The rigid pyridine core and the potential for extensive functionalization make 3,5-Dibromopyridine-2,6-diamine a promising building block for the synthesis of advanced materials. The introduction of chromophores or other functional groups via cross-coupling reactions can lead to the formation of organic dyes, fluorescent probes, and materials with interesting photophysical properties. Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing[7].
Spectroscopic Characterization
While a publicly available, comprehensive set of spectral data for 3,5-Dibromopyridine-2,6-diamine is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton. The chemical shift of the amino protons will likely appear as a broad singlet, and its position will be dependent on the solvent and concentration. For comparison, the aromatic protons of 3,5-dibromopyridine appear at approximately 8.6 and 8.0 ppm[8].
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C3 and C5) will be significantly shifted downfield compared to the other carbons.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. For the related 2-amino-3,5-dibromopyridine, the molecular ion is observed at m/z 250, 252, and 254 in a characteristic ratio.
Conclusion: A Versatile Platform for Innovation
3,5-Dibromopyridine-2,6-diamine is a synthetically valuable and versatile building block with significant potential in both drug discovery and materials science. Its densely packed functional groups provide a platform for the creation of diverse and complex molecular architectures through a variety of well-established chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its potential in their respective fields.
References
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ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved February 2, 2026, from [Link]
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European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved February 2, 2026, from [Link]
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